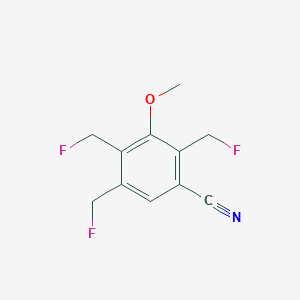
2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile is a fluorinated aromatic compound with significant interest in various scientific fields due to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Reduction: Reduction of the nitro group to an amine.
Fluoromethylation: Introduction of fluoromethyl groups using reagents like fluoromethyl iodide.
Methoxylation: Introduction of the methoxy group using reagents like dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium hydride or organometallic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
科学研究应用
2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
作用机制
The mechanism of action of 2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile involves its interaction with molecular targets through various pathways:
相似化合物的比较
Similar Compounds
2,4,5-Trifluoromethylbenzonitrile: Lacks the methoxy group, resulting in different reactivity and applications.
3-Methoxybenzonitrile: Lacks the fluoromethyl groups, leading to different chemical properties and uses.
Uniqueness
2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile is unique due to the combination of fluoromethyl and methoxy groups, which impart distinct chemical properties, including increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical building blocks .
属性
分子式 |
C11H10F3NO |
|---|---|
分子量 |
229.20 g/mol |
IUPAC 名称 |
2,4,5-tris(fluoromethyl)-3-methoxybenzonitrile |
InChI |
InChI=1S/C11H10F3NO/c1-16-11-9(4-13)7(3-12)2-8(6-15)10(11)5-14/h2H,3-5H2,1H3 |
InChI 键 |
UJUZYQAQHSKKQV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC(=C1CF)C#N)CF)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


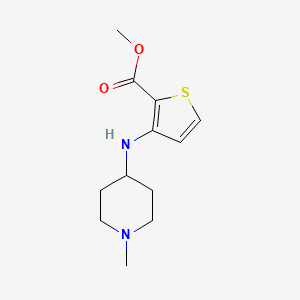

![3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13952234.png)
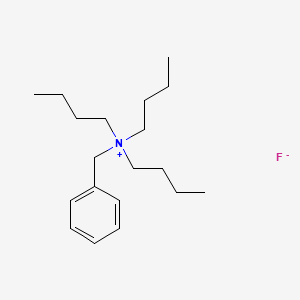
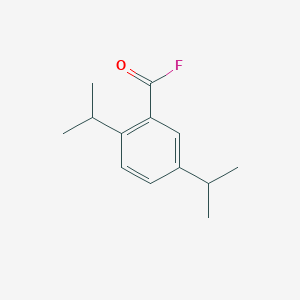
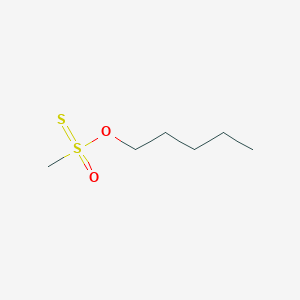
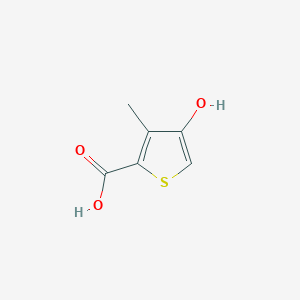
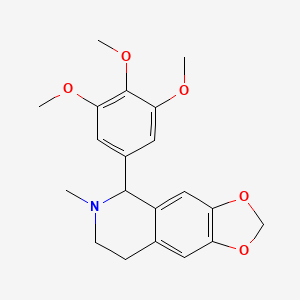
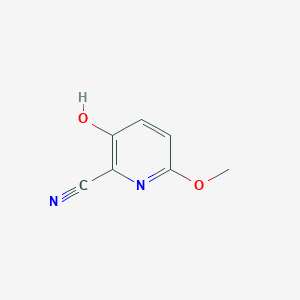

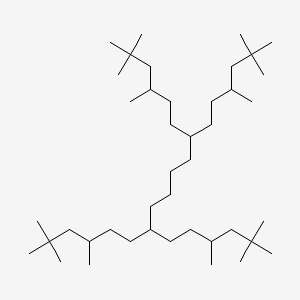
![3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952300.png)
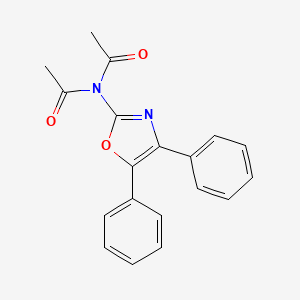
![1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol](/img/structure/B13952307.png)
